Cinnamoyl-coenzyme A is derived from phenylalanine through a series of enzymatic reactions involving several key enzymes such as phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate:coenzyme A ligase. It falls under the classification of coenzyme A esters and is specifically categorized within the hydroxycinnamoyl-coenzyme A esters family. Its role is particularly significant in the lignin biosynthetic pathway, where it is converted into hydroxycinnamaldehydes by cinnamoyl-coenzyme A reductase.
The synthesis of cinnamoyl-coenzyme A typically involves the following steps:
Technical parameters for synthesizing cinnamoyl-coenzyme A include maintaining optimal pH levels (typically around 7.0-8.0) and controlling temperature during enzymatic reactions to enhance yield and efficiency .
Cinnamoyl-coenzyme A has a complex molecular structure characterized by:
The arrangement of atoms in cinnamoyl-coenzyme A allows it to participate in various biochemical reactions, particularly those involving reduction processes catalyzed by cinnamoyl-coenzyme A reductase .
Cinnamoyl-coenzyme A primarily participates in reduction reactions catalyzed by cinnamoyl-coenzyme A reductase. In these reactions:
The mechanism of action for cinnamoyl-coenzyme A reductase involves several key steps:
This enzymatic process is crucial for lignin biosynthesis as it facilitates the conversion of hydroxycinnamoyl-coenzymes into their corresponding aldehydes, which are essential for polymerization into lignin .
Cinnamoyl-coenzyme A exhibits several notable physical and chemical properties:
These properties make it an effective participant in biochemical pathways related to lignin synthesis .
Cinnamoyl-coenzyme A has significant scientific applications:
Research continues to explore its potential applications in genetic engineering aimed at improving crop resilience and biomass yield .
Cinnamoyl-CoA (CHEBI:15463) is characterized by a phenylpropanoid backbone linked to coenzyme A via a high-energy thioester bond. The core structure comprises:
Table 1: Structural Variations of Key Cinnamoyl-CoA Esters
Compound | R3 | R4 | R5 | Primary Biological Role |
---|---|---|---|---|
Cinnamoyl-CoA | H | H | H | Precursor to minor lignin units |
p-Coumaroyl-CoA | H | OH | H | H-lignin; flavonoid biosynthesis |
Caffeoyl-CoA | OH | OH | H | Lignans; chlorogenic acid synthesis |
Feruloyl-CoA | OCH₃ | OH | H | G-lignin biosynthesis (primary substrate) |
5-Hydroxyferuloyl-CoA | OCH₃ | OH | OH | S-lignin biosynthesis |
Sinapoyl-CoA | OCH₃ | OH | OCH₃ | S-lignin; sinapate esters |
Crystallographic studies of cinnamoyl-CoA reductase (CCR) complexes reveal that the CoA moiety binds in an extended conformation across a Rossmann fold domain, while the phenylpropanoid moiety occupies a hydrophobic pocket. Key residues for substrate discrimination include:
Mutagenesis studies confirm that substitution T154Y in SbCCR1 broadens substrate specificity to include p-coumaroyl-CoA and caffeoyl-CoA, demonstrating the critical role of this residue in substrate selection [7].
Table 2: Structural Characteristics of CCR Enzymes
Feature | SbCCR1 (Sorghum) | PhCCR1 (Petunia) | MtCCR2 (Medicago) | Functional Significance |
---|---|---|---|---|
Molecular Mass | 36–38 kDa | 37 kDa | 38 kDa | Monomeric cytoplasmic enzyme |
Catalytic Triad | Lys-211, Ser-148, Tyr-178 | Lys-209, Ser-146, Tyr-176 | Lys-210, Ser-147, Tyr-177 | Hydride transfer and proton donation |
NADPH Binding Motif | GXGXXG | GXGXXG | GXGXXG | Rossmann fold cofactor binding |
Substrate Pocket | Thr-154, Tyr-310 | Thr-152, Tyr-308 | Ala-155, Tyr-309 | Determines hydroxycinnamoyl-CoA specificity |
Cinnamoyl-CoA esters occupy a pivotal position in plant metabolism, bridging the shikimate pathway (primary metabolism) and specialized metabolite biosynthesis:
Metabolic Origins
Gatekeeping Function of Cinnamoyl-CoA Reductase (CCR)
As the first committed enzyme in monolignol biosynthesis, CCR catalyzes:
Hydroxycinnamoyl-CoA + NADPH + H⁺ → Hydroxycinnamaldehyde + CoA + NADP⁺
This reaction irreversibly channels flux toward lignin at the expense of competing pathways (flavonoids, stilbenes, hydroxycinnamoyl esters) [1] [6] [10]. Key characteristics include:
Table 3: Substrate Preferences and Physiological Roles of Key CCR Isoforms
Enzyme | Preferred Substrate (Kₘ, μM) | Tissue Expression | Physiological Role |
---|---|---|---|
SbCCR1 (Sorghum) | Feruloyl-CoA (12.5) > p-Coumaroyl-CoA (18.3) | Stems, roots | Developmental lignification |
SbCCR2 (Sorghum) | p-Coumaroyl-CoA (8.7) > Feruloyl-CoA (25.1) | Leaves (pathogen-induced) | Defense lignin |
OsCCR20 (Rice) | Feruloyl-CoA (9.8) | Stems, roots, vascular bundles | Constitutive lignification |
OsCCR21 (Rice) | p-Coumaroyl-CoA (11.2) | Leaves (UV/salt-induced) | Stress-responsive phenolics |
BnCCR1 (Brassica) | Feruloyl-CoA | Vascular tissue | Lodging resistance, seed coat pigment |
BnCCR2 (Brassica) | p-Coumaroyl-CoA | Fiber cells | Sinapate biosynthesis |
Metabolic Channeling and Flux Control
Biotechnological Relevance
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